REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5](=O)[NH:6][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:8][CH:9]=1)([O-:3])=[O:2].P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[CH:9][N:8]=[C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:6]=1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(NC(=NC1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 90° C. for four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in chloroform
|
Type
|
ADDITION
|
Details
|
To the mixture is added ice-water
|
Type
|
STIRRING
|
Details
|
the mixture is stirred
|
Type
|
CUSTOM
|
Details
|
the chloroform layer is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from ethanol
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=C1[N+](=O)[O-])C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |